molecular formula C9H8F3NO B13182095 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one

Cat. No.: B13182095
M. Wt: 203.16 g/mol
InChI Key: HOMCHQKWBBQBME-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a propanone backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoropropanal with ammonia under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the production process.

Chemical Reactions Analysis

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of apoptosis pathways in neurons . The compound may interact with key proteins and enzymes involved in cell survival and death, modulating their activity to prevent neuronal damage.

Comparison with Similar Compounds

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one can be compared with other similar compounds, such as:

Biological Activity

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H10F3N
  • IUPAC Name : this compound

The presence of a trifluoromethyl group (-CF₃) significantly enhances its chemical properties and biological interactions. This group is known for increasing lipophilicity and altering pharmacokinetic profiles, making compounds more effective as drug candidates.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity to these targets, potentially leading to specific biological effects. Notable mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.

Synthesis Methods

Several synthesis methods have been reported for this compound. Common approaches include:

  • Trifluoromethylation Reactions : Utilizing reagents such as trifluoromethyl trimethylsilane.
  • Reduction Reactions : Converting precursors like α,α,α-trifluoroacetophenone into the desired product through reduction techniques.

Antimicrobial Activity

In a study examining the antimicrobial properties of various trifluoromethylated compounds, this compound demonstrated significant activity against certain bacterial strains. The study noted that the presence of the trifluoromethyl group contributed to enhanced potency compared to non-fluorinated analogs .

Anticancer Potential

Another research effort focused on the anticancer potential of this compound. In vitro tests indicated that it could inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism was attributed to its ability to interact with specific signaling pathways involved in cell growth regulation .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,1,1-Trifluoro-2-phenylpropan-2-oneSimilar structure but different trifluoromethyl positionDifferent chemical reactivity
1,1,1-Trifluoro-3-phenylpropan-2-aminoAmine derivative of the ketoneEnhanced biological activity due to amino group
3-Amino-2-methyltrifluoropropanamideContains an additional methyl groupVariation in biological activity

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-3-phenylpropan-2-one

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7H,13H2

InChI Key

HOMCHQKWBBQBME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C(F)(F)F)N

Origin of Product

United States

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